3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile
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Overview
Description
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a nitroso group, and a propanenitrile group
Preparation Methods
The synthesis of 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methoxyaniline with acrylonitrile to form 3-(2-methoxyphenylamino)propanenitrile. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to yield the final product .
Chemical Reactions Analysis
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nitroso compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile include:
3-[(2-Methoxyphenyl)amino]propanenitrile: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-[(4-Methoxyphenyl)amino]propanenitrile: Has a methoxy group in a different position, which can affect its reactivity and applications.
3-Amino-3-(2-methoxyphenyl)propanenitrile: Contains an amino group instead of a nitroso group, leading to different chemical properties and uses.
These compounds share some structural similarities but differ in their functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyphenyl)nitrous amide |
InChI |
InChI=1S/C10H11N3O2/c1-15-10-6-3-2-5-9(10)13(12-14)8-4-7-11/h2-3,5-6H,4,8H2,1H3 |
InChI Key |
PJKLLRHZRFSIHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CCC#N)N=O |
Origin of Product |
United States |
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